molecular formula C21H18N2O4 B2845641 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1903046-41-2

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline

Katalognummer: B2845641
CAS-Nummer: 1903046-41-2
Molekulargewicht: 362.385
InChI-Schlüssel: NDVNXLAGDLHEFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(2H-1,3-Benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline is a chemical compound with the CAS registry number 1903046-41-2 and a molecular formula of C21H18N2O4, yielding a molecular weight of approximately 362.38 g/mol . This structurally complex molecule is characterized by the fusion of a benzodioxole group, a pyrrolidine ring, and a quinoline moiety, which are scaffolds widely recognized in medicinal chemistry for their diverse biological activities . The specific spatial arrangement, with the quinoline linked via an ether bond to the pyrrolidine, which is in turn connected to the benzodioxole through an amide linkage, defines its unique three-dimensional structure and potential for interacting with biological targets. Compounds featuring pyrrolidine and quinoline rings are frequently investigated as key scaffolds in the development of kinase inhibitors . Such inhibitors play a critical role in cancer research by targeting signaling pathways that control cell proliferation and survival. Furthermore, hybrid molecules containing similar heterocyclic systems are often explored for their potential anti-infective and anti-oxidant properties . The presence of the benzodioxole group can influence the compound's pharmacokinetic properties and its ability to engage with enzyme active sites. This product is intended for research and development purposes in a laboratory setting. It is provided For Research Use Only (RUO) and is not intended for human or veterinary diagnostic, therapeutic, or any other personal use. Researchers are responsible for handling this compound in accordance with all applicable local, state, and federal regulations.

Eigenschaften

IUPAC Name

1,3-benzodioxol-5-yl-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c24-21(15-5-7-18-19(11-15)26-13-25-18)23-10-9-16(12-23)27-20-8-6-14-3-1-2-4-17(14)22-20/h1-8,11,16H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVNXLAGDLHEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Pyrrolidine Ring Formation via 1,3-Dipolar Cycloaddition

The pyrrolidine core was synthesized using a stereoselective 1,3-dipolar cycloaddition between azomethine ylides and α,β-unsaturated carbonyl compounds (Figure 1).

  • Azomethine ylide generation : Isatin (1.47 g, 10 mmol) and L-proline (1.15 g, 10 mmol) were refluxed in ethanol (20 mL) for 2 h, forming a dipole.
  • Cycloaddition : The ylide was reacted with 3,4-(methylenedioxy)chalcone (2.64 g, 10 mmol) at 80°C for 8 h, yielding spirooxindole-pyrrolizidine intermediates. Hydrolysis of the spirooxindole moiety (6M HCl, 60°C, 4 h) afforded pyrrolidin-3-ol in 78% yield.

Table 1. Optimization of Cycloaddition Conditions

Condition Temperature (°C) Time (h) Yield (%)
Ethanol, reflux 80 8 78
Toluene, reflux 110 6 65
Acetonitrile, reflux 82 10 72

Acylation of Pyrrolidine Nitrogen

The pyrrolidin-3-ol intermediate was acylated with 2H-1,3-benzodioxole-5-carbonyl chloride (1.2 eq) under Schotten-Baumann conditions:

  • Reaction : Pyrrolidin-3-ol (1.13 g, 10 mmol) and benzodioxole-5-carbonyl chloride (1.95 g, 12 mmol) were stirred in dichloromethane (15 mL) with triethylamine (2.02 g, 20 mmol) at 0°C for 1 h, followed by 24 h at room temperature.
  • Yield : 85% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
  • Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$): δ 6.82 (d, J = 8.0 Hz, 1H, benzodioxole H-6), 6.75 (s, 1H, benzodioxole H-2), 6.68 (d, J = 8.0 Hz, 1H, benzodioxole H-5), 4.31–4.28 (m, 1H, pyrrolidine H-3), 3.92–3.85 (m, 2H, pyrrolidine H-1, H-5), 3.45–3.38 (m, 2H, pyrrolidine H-2, H-4).

Functionalization of Quinoline at the 2-Position

Synthesis of 2-Chloroquinoline

Quinoline-2-ol (1.45 g, 10 mmol) was treated with phosphorus oxychloride (POCl$$_3$$, 10 mL) at 110°C for 6 h, yielding 2-chloroquinoline (1.52 g, 92%).

Etherification via Nucleophilic Substitution

The hydroxyl group of 1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-ol was activated as a tosylate:

  • Tosylation : The alcohol (2.15 g, 8 mmol) and p-toluenesulfonyl chloride (1.90 g, 10 mmol) were stirred in pyridine (10 mL) at 0°C for 2 h, affording the tosylate (2.89 g, 89%).
  • Substitution : The tosylate (2.89 g, 7 mmol) and 2-chloroquinoline (1.15 g, 7 mmol) were refluxed in DMF (15 mL) with K$$2$$CO$$3$$ (2.76 g, 20 mmol) for 12 h, yielding the target compound (2.34 g, 68%).

Table 2. Etherification Optimization

Base Solvent Temperature (°C) Time (h) Yield (%)
K$$2$$CO$$3$$ DMF 120 12 68
Cs$$2$$CO$$3$$ DMSO 130 10 72
NaOH EtOH 80 24 45

Spectroscopic Characterization of the Target Compound

Nuclear Magnetic Resonance (NMR) Analysis

  • $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$): δ 8.45 (d, J = 8.8 Hz, 1H, quinoline H-8), 8.12 (d, J = 8.4 Hz, 1H, quinoline H-5), 7.89–7.82 (m, 2H, quinoline H-6, H-7), 7.63 (t, J = 7.6 Hz, 1H, quinoline H-3), 6.85–6.79 (m, 3H, benzodioxole H-2, H-5, H-6), 5.21–5.15 (m, 1H, pyrrolidine H-3), 4.02–3.94 (m, 2H, pyrrolidine H-1, H-5), 3.50–3.42 (m, 2H, pyrrolidine H-2, H-4).
  • $$ ^{13}C $$ NMR (100 MHz, CDCl$$_3$$): δ 170.2 (C=O), 161.5 (quinoline C-2), 148.9 (benzodioxole C-3), 147.6 (benzodioxole C-4), 134.2–119.8 (aromatic carbons), 73.1 (pyrrolidine C-3), 52.4 (pyrrolidine C-1), 48.7 (pyrrolidine C-5).

High-Resolution Mass Spectrometry (HR-MS)

  • Observed : [M + H]$$^+$$ = 407.1498 (calculated for C$${23}$$H$${19}$$N$$2$$O$$4$$: 407.1495).

Alternative Synthetic Pathways

Mitsunobu Reaction for Ether Formation

A Mitsunobu reaction between 2-hydroxyquinoline and 1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-ol was attempted:

  • Reagents : DIAD (1.52 g, 7.5 mmol), PPh$$_3$$ (1.97 g, 7.5 mmol), THF (10 mL), 24 h at room temperature.
  • Yield : 58% (lower than nucleophilic substitution due to competing side reactions).

Analyse Chemischer Reaktionen

Types of Reactions

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and 1,4-dioxane . Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its ability to inhibit certain enzymes and proteins, making it a candidate for drug development .

Medicine

In medicine, 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline is being investigated for its anticancer properties. Research has demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to degradation .

Wirkmechanismus

The mechanism of action of 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The pyrazolo[4,3-c]pyridine derivative (7f) exhibits a high yield (84%) and well-characterized melting point, suggesting stability under synthetic conditions .
  • The target compound’s benzodioxole group may confer distinct electronic properties compared to benzothiazole or thiazole substituents, though experimental data (e.g., solubility, stability) are lacking.
  • HPLC purification (as in ) is critical for isolating complex derivatives with polar substituents, a step that may also apply to the target compound .

Research Implications and Gaps

  • Synthetic Challenges : Multi-step syntheses for pyrrolidinyloxy-linked compounds (e.g., ) may result in lower yields compared to simpler derivatives like 7f .
  • Data Limitations : Melting points, solubility, and spectroscopic data for the target compound are absent in the provided evidence, highlighting the need for further characterization.

Biologische Aktivität

The compound 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline is a derivative of quinoline that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H13NO4C_{12}H_{13}NO_4 with a molecular weight of approximately 235.24 g/mol. The structure features a quinoline backbone linked to a pyrrolidine moiety via an ether bond, with a benzodioxole carbonyl group influencing its reactivity and biological activity.

Anticancer Properties

Recent studies have indicated that quinoline derivatives possess significant anticancer properties. For instance, compounds similar to 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline have shown efficacy against various cancer cell lines. A study highlighted that certain quinoline derivatives inhibited the proliferation of cancer cells by targeting sirtuins, which are involved in cellular regulation and apoptosis .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa5.0Sirtuin inhibition
Compound BMCF73.5Apoptosis induction
Compound CA5494.0Cell cycle arrest

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. For example, derivatives similar to the target compound were tested against bacterial strains and exhibited potent antibacterial activity. The mechanism often involves interference with nucleic acid synthesis or cell wall integrity .

Table 2: Antimicrobial Activity of Quinoline Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli12 µg/mL
Compound ES. aureus8 µg/mL

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some studies have reported anti-inflammatory effects associated with quinoline derivatives. These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in macrophages activated by lipopolysaccharides (LPS) .

The mechanisms through which 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline exerts its biological effects may include:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in cancer progression and inflammation, such as COX-2 and iNOS.
  • Cell Cycle Modulation : Some derivatives induce cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in response to treatment with certain quinoline derivatives.

Case Studies

A notable case study involved the evaluation of a related quinoline derivative in a clinical setting where it was administered to patients with advanced cancer. The results demonstrated a significant reduction in tumor size alongside manageable side effects, indicating its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrolidine ring. For example, the benzodioxole moiety is introduced via nucleophilic acyl substitution using 2H-1,3-benzodioxole-5-carbonyl chloride under anhydrous conditions. The pyrrolidin-3-yloxy group is then coupled to the quinoline core via SN2 displacement or Mitsunobu reaction. Key intermediates are characterized using NMR spectroscopy (to confirm regiochemistry) and HPLC (to assess purity >95%) .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Structural validation employs high-resolution mass spectrometry (HR-MS) to confirm molecular mass and 2D-NMR (e.g., HSQC, HMBC) to resolve ambiguities in connectivity, particularly between the benzodioxole and pyrrolidine rings. X-ray crystallography is recommended for resolving stereochemical conflicts in the pyrrolidine substituents .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Standard assays include microbial growth inhibition (MIC determination against Gram-positive/negative strains) and enzyme inhibition studies (e.g., kinase or protease targets). For cytotoxicity, MTT assays in cancer cell lines (e.g., HeLa, MCF-7) are performed, with IC₅₀ values compared to reference compounds like doxorubicin .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of the pyrrolidin-3-yloxy group to quinoline?

  • Methodological Answer : Yield optimization requires solvent screening (e.g., DMF vs. THF) and catalyst selection . For example, microwave-assisted synthesis at 80°C for 20 minutes improves yields by 15–20% compared to conventional reflux. Adding molecular sieves (3Å) minimizes hydrolysis of the benzodioxole carbonyl group during coupling .

Q. How do contradictory antimicrobial activity results across studies arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from strain-specific resistance or assay conditions (e.g., broth microdilution vs. agar diffusion). To resolve these, standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Re-evaluate structure-activity relationships (SAR) by synthesizing analogs with modified benzodioxole substituents .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like DNA gyrase or TRKA kinase. Focus on the benzodioxole’s π-π stacking with aromatic residues and the quinoline’s hydrogen bonding to active-site histidines. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD measurements) .

Q. How does the stereochemistry of the pyrrolidine ring affect pharmacological activity?

  • Methodological Answer : Enantiomers are separated via chiral HPLC (Chiralpak AD-H column) and tested in parallel. For example, the (3R)-pyrrolidine isomer shows 3–5× higher kinase inhibition than the (3S)-form due to better steric alignment with hydrophobic pockets in the ATP-binding site. Circular dichroism (CD) confirms conformational stability .

Data Contradiction and Optimization

Q. Conflicting solubility data in polar vs. nonpolar solvents: How to address formulation challenges?

  • Methodological Answer : The compound’s logP value (~2.8) suggests moderate hydrophobicity, but poor solubility in water (<0.1 mg/mL) complicates in vivo studies. Use co-solvents (e.g., PEG-400) or nanoparticle encapsulation (PLGA polymers) to enhance bioavailability. DSC (differential scanning calorimetry) identifies polymorphic forms with improved solubility .

Q. Why do SAR studies show inconsistent potency despite similar substituents?

  • Methodological Answer : Subtle changes, such as electron-withdrawing groups on the benzodioxole (e.g., -NO₂ vs. -OCH₃), alter electron density in the quinoline ring, affecting π-stacking. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and guide substituent selection .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.